Ruscogenin

概要

説明

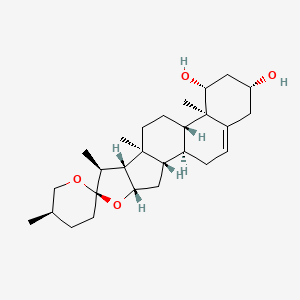

Ruscogenin is a steroidal sapogenin derived from plants such as Ophiopogon japonicus and Ruscus aculeatus. It has the molecular formula C₂₇H₄₂O₄ and is known for its significant pharmacological properties, including anti-inflammatory and anti-thrombotic activities .

準備方法

合成経路と反応条件: ルスコゲニンは、多くの場合、その配糖体前駆体の加水分解を含む様々な化学プロセスによって合成することができます。合成経路には一般的に以下が含まれます。

加水分解: 配糖体は酸性または酵素条件下で加水分解されてルスコゲニンを生成します。

酸化と還元: これらの反応は、ステロイド骨格上の官能基を修飾して、目的の構造を得るために用いられます。

工業生産方法: ルスコゲニンの工業生産は、主に天然資源からの抽出を伴います。このプロセスには以下が含まれます。

抽出: オオバギボウシまたはキジカクシの根は、メタノールまたはエタノールなどの溶媒を使用して抽出されます。

化学反応の分析

反応の種類: ルスコゲニンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: ヒドロキシル基をケトンまたはアルデヒドに変換します。

還元: ケトンまたはアルデヒドをヒドロキシル基に戻します。

置換: ハロゲン化などの官能基を別の官能基と交換します。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)。

還元剤: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)。

置換試薬: ハロゲン(Cl₂、Br₂)、求核剤(NH₃、OH⁻)。

主な生成物: これらの反応から生成される主な生成物には、ルスコゲニンの様々な酸化または還元誘導体が含まれ、これらは薬理化学でさらに利用することができます .

4. 科学研究への応用

ルスコゲニンは、科学研究において幅広い用途があります。

化学: 他のステロイド化合物を合成するための前駆体として使用されます。

生物学: 細胞プロセスやシグナル伝達経路に対するその効果について研究されています。

医学: 炎症、血栓症などの状態の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Anti-inflammatory Properties

Ruscogenin exhibits potent anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

- Ulcerative Colitis : A study demonstrated that this compound reduced inflammatory cytokines and improved intestinal epithelial barrier function in models of ulcerative colitis. It inhibited caspase-1-dependent pyroptosis in macrophages and modulated the NLRP3 inflammasome pathway, highlighting its potential for gastrointestinal inflammatory diseases .

- Cerebral Ischemia : this compound was shown to decrease brain infarct volume and improve behavioral outcomes in models of cerebral ischemia. It mitigated histopathological damage and enhanced cerebral blood flow by regulating tight junction proteins and inhibiting pro-inflammatory cytokines .

- Myocardial Injury : In a sepsis model, this compound alleviated myocardial injury by suppressing NLRP3-mediated inflammation, suggesting its role in cardiac protection during systemic inflammatory responses .

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly against pancreatic cancer.

- Ferroptosis Induction : Research indicated that this compound induced ferroptosis in pancreatic cancer cells, leading to decreased cell viability. It regulated iron levels and reactive oxygen species (ROS), which are crucial for ferroptosis mechanisms. This suggests this compound's potential as a novel therapeutic agent for pancreatic cancer treatment .

- Pancreatic Injury Protection : In addition to its anticancer properties, this compound showed protective effects against cerulein-induced pancreatic injury by reducing levels of pancreatic enzymes and inflammatory markers. This dual role emphasizes its therapeutic potential in both cancer treatment and organ protection .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in various contexts.

- Cerebral Ischemia : As mentioned earlier, this compound's ability to reduce cerebral edema and improve neurological outcomes post-ischemia underscores its potential for treating stroke-related injuries .

- Myocardial Ischemia : this compound was found to significantly alleviate myocardial ischemia by inhibiting ferroptosis through modulation of specific enzymes involved in oxidative stress responses. This highlights its applicability in both cardiac and neurological ischemic conditions .

Hepatoprotective Effects

This compound has also been investigated for its protective effects on the liver.

- Nonalcoholic Steatohepatitis : A study reported that this compound supplementation improved liver steatosis and injury in animal models, indicating its potential as a therapeutic agent for liver diseases characterized by fat accumulation .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines, modulation of inflammasome | Reduced symptoms in ulcerative colitis; improved outcomes in cerebral ischemia |

| Anticancer | Induction of ferroptosis | Decreased viability of pancreatic cancer cells; protective effects on pancreatic tissue |

| Neuroprotection | Reduction of oxidative stress | Improved outcomes in ischemic models; alleviation of myocardial ischemia |

| Hepatoprotection | Improvement of liver function | Amelioration of nonalcoholic steatohepatitis symptoms |

作用機序

ルスコゲニンは、いくつかの分子メカニズムを通じてその効果を発揮します。

抗炎症作用: TXNIP/NLRP3インフラマソームおよびMAPK経路の活性化を阻害し、炎症を軽減します。

類似化合物との比較

ルスコゲニンは、その特異的な分子構造と薬理作用により、ステロイドサポゲニンの中でユニークです。類似の化合物には以下が含まれます。

ジオスゲニン: 類似の抗炎症作用を持つ別のステロイドサポゲニン。

ヘコゲニン: 抗がん作用と抗炎症作用で知られています。

サルササポゲニン: 神経保護作用と抗炎症作用を示します。

生物活性

Ruscogenin, a steroidal saponin derived from the plant Ruscus aculeatus, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, therapeutic potential, and implications for future research.

This compound exhibits its biological effects through several key mechanisms:

- Nrf2 Activation : this compound activates the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. Studies have shown that this compound pretreatment can upregulate antioxidant proteins such as γ-GCLC and NQO-1 in liver cells exposed to toxins like deoxynivalenol (DON) .

- Inflammation Modulation : The compound has been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In models of acute pancreatitis, this compound treatment significantly reduced levels of these cytokines and improved histopathological outcomes .

- Induction of Ferroptosis : this compound has demonstrated the ability to induce ferroptosis in pancreatic cancer cells. This process is characterized by the accumulation of lipid peroxides and iron-dependent cell death, providing a novel therapeutic strategy against cancer .

Therapeutic Applications

This compound's biological activities suggest several potential therapeutic applications:

- Hepatic Protection : this compound has shown protective effects against liver injury induced by toxic substances. In studies involving HepG2 cells, it effectively reduced ROS production and inflammation .

- Pancreatitis Treatment : In experimental models, this compound administration improved pancreatic function and reduced inflammatory markers. It was noted for its ability to restore normal levels of CRP and hs-CRP in blood following cerulein-induced pancreatitis .

- Cognitive Disorders : Research indicates that this compound may mitigate blood-brain barrier dysfunction associated with conditions like Sjögren's syndrome, suggesting neuroprotective properties .

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQIQBOGXYYATH-IDABPMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019319 | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-11-7 | |

| Record name | Ruscogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruscogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruscogenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruscogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-spirost-5-ene-1β,3β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUSCOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。